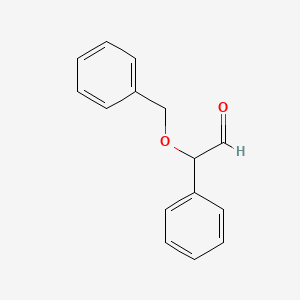

2-Benzyloxy-2-phenylethanal

Description

Strategic Importance of α-Alkoxy-α-phenylaldehydes in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. pearson.comicj-e.org This process involves identifying key bond disconnections and functional group interconversions. icj-e.org α-Alkoxy-α-phenylaldehydes, such as 2-benzyloxy-2-phenylethanal, are highly valuable building blocks in this context due to their unique structural features and reactivity.

The strategic importance of these compounds lies in their ability to act as versatile synthons. The aldehyde functionality allows for a wide range of transformations, including nucleophilic additions, reductions, and oxidations. smolecule.com The α-alkoxy group, in this case, a benzyloxy group, not only influences the stereochemical outcome of reactions at the carbonyl center but also serves as a protected hydroxyl group. This protecting group can be removed at a later stage of the synthesis to reveal a new functional group.

Furthermore, α-alkoxy-substituted carbanions, which can be generated from α-alkoxy aldehydes, are useful nucleophiles for the construction of alcohol units found in many pharmaceuticals and natural products. beilstein-journals.org The ability to use aromatic aldehydes as precursors to α-alkoxyalkyl anions has expanded the toolkit for catalytic carbon-carbon bond formation. beilstein-journals.org This "umpolung" strategy, where the normal polarity of the aldehyde is reversed, highlights the strategic versatility of α-alkoxy-α-phenylaldehydes in complex molecule synthesis.

Scope and Research Significance of this compound as a Synthetic Intermediate

This compound, with its characteristic benzyloxy group attached to a phenylethanal backbone, is an important intermediate in various synthetic endeavors. smolecule.com Its molecular formula is C₁₅H₁₄O₂ and it has a molecular weight of 226.27 g/mol . chemsrc.com The presence of both a reactive aldehyde and a stable benzyloxy protecting group makes it a versatile tool for synthetic chemists.

Synthesis of this compound:

Several synthetic routes to this compound have been developed. A common traditional approach involves a two-step reduction-oxidation sequence starting from a substituted phenylpropionic acid. smolecule.com More modern methods leverage transition metal catalysis to improve efficiency and enantioselectivity. smolecule.com

Reduction-Oxidation: Phenylpropionic acid derivatives can be reduced to the corresponding alcohol, 2-benzyloxy-2-phenylethanol, using reagents like sodium borohydride. smolecule.com Subsequent oxidation of the alcohol with reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields the target aldehyde. smolecule.com

Nucleophilic Substitution: An alternative route involves the reaction of a phenolic aldehyde with benzyl (B1604629) bromide under basic conditions. smolecule.com

Palladium-Catalyzed Aerobic Oxidation: Enantioselective oxidation of 2-benzyloxy-2-phenylethanol can be achieved using a Palladium(II) complex with a chiral ligand like (−)-sparteine, yielding the aldehyde with high enantiomeric excess. smolecule.com

Research Applications:

The research significance of this compound stems from its utility as a precursor in the synthesis of more complex and often biologically active molecules.

Asymmetric Synthesis: Chiral versions of this compound are valuable in asymmetric synthesis. For example, (R)-(benzyloxy)(phenyl)acetaldehyde has been used in Aza-Prins reactions to form heterocyclic structures. smolecule.com Its use in the synthesis of polypropionate fragments, which are key components of some antibiotics, has also been reported. mdpi.com

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds. smolecule.com For instance, derivatives of 2-amino-1-phenylethanol, which can be synthesized from precursors like this compound, are important in medicinal chemistry. researchgate.net

Enzyme Inhibition Studies: Due to its structure, it has been investigated for its potential to inhibit enzymes such as cytochrome P450, which are important in drug metabolism. smolecule.com

The following tables summarize some of the key properties and synthetic details related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₂ | chemsrc.com |

| Molecular Weight | 226.27 g/mol | chemsrc.com |

| IUPAC Name | 2-phenyl-2-(phenylmethoxy)acetaldehyde | smolecule.com |

| CAS Number | 87604-57-7 (for R-enantiomer) | chemsrc.com |

Table 2: Selected Synthetic Methods for this compound

| Method | Reagents | Yield | Notes | Reference |

| Alcohol Oxidation | 2-benzyloxy-2-phenylethanol, DMP | 85-92% | Minimal over-oxidation to carboxylic acid. | smolecule.com |

| Nucleophilic Substitution | Phenylboronic acid, Benzyl bromide, Choline hydroxide | 99% | Requires strict stoichiometric control. | smolecule.com |

| Palladium-Catalyzed Oxidation | 2-benzyloxy-2-phenylethanol, PdCl₂, (-)-sparteine | - | Yields aldehyde with 88% enantiomeric excess. | smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-phenyl-2-phenylmethoxyacetaldehyde |

InChI |

InChI=1S/C15H14O2/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-11,15H,12H2 |

InChI Key |

MPHRXMWDPSXUBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Elucidation of 2 Benzyloxy 2 Phenylethanal Transformations

Nucleophilic Reactivity of the Aldehyde Carbonyl

The carbonyl carbon of the aldehyde group in 2-Benzyloxy-2-phenylethanal is electrophilic and serves as a primary site for nucleophilic attack. The presence of a stereocenter at the α-position significantly impacts the stereochemical outcome of these addition reactions, making the compound a valuable substrate for asymmetric synthesis.

In the aldol (B89426) reaction, this compound can act as an electrophilic acceptor for enolate nucleophiles. The reaction involves the nucleophilic addition of an enolate to the aldehyde carbonyl, forming a β-hydroxy aldehyde (an aldol adduct). The stereoselectivity of this transformation is of significant interest, as the existing chiral center at the α-position can direct the formation of the new stereocenter at the β-position, leading to diastereomeric products.

The facial selectivity of the nucleophilic attack on the carbonyl is governed by steric and electronic interactions, often rationalized by models such as the Felkin-Anh model. In this model, the largest group on the α-carbon (the phenyl group) orients itself perpendicular to the carbonyl-nucleophile approach trajectory to minimize steric hindrance. This preferential orientation leads to a favored diastereomer. The outcome can be influenced by the nature of the enolate (Z- or E-geometry), the metal counter-ion, and the reaction conditions.

Table 1: Predicted Diastereoselectivity in Aldol Reactions with this compound

| Enolate Source (Nucleophile) | Proposed Enolate Geometry | Predicted Major Diastereomer | Controlling Model |

|---|---|---|---|

| Lithium enolate of Acetone | N/A (Prochiral) | Felkin-Anh adduct | Felkin-Anh |

| (Z)-Lithium enolate of Propanal | Z-enolate | syn-aldol adduct | Zimmerman-Traxler (Chair-like TS) |

| (E)-Boron enolate of Ethyl Ketone | E-enolate | anti-aldol adduct | Zimmerman-Traxler (Chair-like TS) |

The Michael addition, or conjugate addition, involves the 1,4-nucleophilic addition to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com The aldehyde this compound, in its native form, lacks the required α,β-unsaturation and therefore cannot act as a Michael acceptor.

For an aldehyde to function as an electrophile in a conjugate addition, it must first be converted into an α,β-unsaturated aldehyde. For a molecule structurally related to this compound, this would involve the formation of a double bond between the α- and β-carbons. In such a system, the electrophilic character of the carbonyl group is relayed through the conjugated π-system to the β-carbon. libretexts.org Nucleophiles can then attack at this β-position (1,4-addition) in competition with direct attack at the carbonyl carbon (1,2-addition). libretexts.orglibretexts.org

The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. libretexts.org "Hard" nucleophiles, such as Grignard and organolithium reagents, are charge-dense and tend to favor irreversible, kinetically controlled 1,2-addition. libretexts.org "Soft" nucleophiles, like Gilman reagents (organocuprates), enamines, and thiolates, favor the thermodynamically controlled 1,4-addition. masterorganicchemistry.comlibretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of this compound. saskoer.caleah4sci.com This reaction is a fundamental method for carbon-carbon bond formation, converting the aldehyde into a secondary alcohol upon acidic workup. missouri.edumasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. saskoer.cachem-station.com The magnesium or lithium atom coordinates to the carbonyl oxygen, enhancing its electrophilicity. chem-station.com The reaction is typically carried out in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organometallic reagent. leah4sci.com

Due to the chiral center alpha to the carbonyl, the addition of an organometallic reagent to this compound results in the formation of a new stereocenter. The diastereoselectivity of this process can often be predicted using stereochemical models like the Felkin-Anh or Cram's chelation model, depending on the specific substrate and reaction conditions. Chelation control can be significant if the organometallic's metal center can coordinate with both the carbonyl oxygen and the benzyloxy oxygen, leading to a rigid cyclic transition state and potentially high diastereoselectivity. nih.gov

Table 2: Products of Organometallic Addition to this compound

| Organometallic Reagent | Reagent Type | Product After Workup | Bond Formed |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent | 3-Benzyloxy-3-phenylpropan-2-ol | C-CH₃ |

| Phenyllithium (C₆H₅Li) | Organolithium Reagent | 2-Benzyloxy-1,2-diphenylethanol | C-C₆H₅ |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | Gilman Reagent | 3-Benzyloxy-3-phenylpropan-2-ol | C-CH₃ |

| Ethylmagnesium Chloride (CH₃CH₂MgCl) | Grignard Reagent | 1-Benzyloxy-1-phenylpentan-2-ol | C-CH₂CH₃ |

Rearrangement Reactions Involving α-Alkoxy-α-phenylaldehydes

The structural motif of this compound, featuring an α-alkoxy group, makes it a candidate for specific classes of rearrangement reactions that involve the migration of a group from the oxygen atom to the adjacent carbon atom.

The Wittig rearrangement is a base-catalyzed rearrangement of an ether. For a substrate like this compound, the relevant transformation is the rearrangement of the corresponding alcohol derivative, as the aldehyde itself would be attacked by the strong base required. However, the core benzyloxy-substituted system is prone to such rearrangements. There are two primary variants: the nih.govwikipedia.org-Wittig rearrangement and the wikipedia.orgacs.org-Wittig rearrangement. scripps.eduorganic-chemistry.org

nih.govwikipedia.org-Wittig Rearrangement : This process typically occurs at higher temperatures and is thought to proceed through a radical dissociation-recombination mechanism within a solvent cage. scripps.edu Deprotonation of the carbon adjacent to the ether oxygen (the α-carbon) generates a carbanion, which then induces cleavage of the O-CH₂Ph bond to form a ketyl radical and a benzyl (B1604629) radical. Recombination at the carbanionic carbon leads to a rearranged C-benzyl alcohol product. nih.gov

wikipedia.orgacs.org-Wittig Rearrangement : This is a concerted, pericyclic sigmatropic rearrangement that proceeds through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org It is favored at low temperatures and is highly stereoselective. wikipedia.orgorganic-chemistry.org For this rearrangement to occur in a benzyloxy system, the carbanion must be formed on the benzylic carbon. This is not directly applicable to the parent structure but is a key reaction for related allylic or propargylic benzyl ethers. The high degree of stereocontrol makes the wikipedia.orgacs.org-Wittig rearrangement a powerful tool in organic synthesis. wikipedia.orgacs.org

The competition between the nih.govwikipedia.org- and wikipedia.orgacs.org-pathways is a critical aspect of these reactions, with temperature being a key determinant of the product distribution. organic-chemistry.org

While this compound is an alkoxy, not an aryloxy, system, the principles of enantioselective O-to-C rearrangements are relevant to related structures. These rearrangements involve the migration of an aryl or alkyl group from an oxygen atom to a carbon atom, often catalyzed to control the stereochemical outcome.

A prominent example of an O-to-C rearrangement in aryloxy systems is the Claisen rearrangement of allyl aryl ethers. Catalytic enantioselective versions of this reaction have been developed using chiral Lewis acids, such as copper(II) complexes, which coordinate to the ether oxygen and facilitate the rearrangement through a chiral environment. rsc.org This coordination lowers the activation energy and dictates the facial selectivity of the C-C bond-forming step, leading to high enantiomeric excesses.

For α-alkoxy aldehydes, achieving enantioselectivity in rearrangements can be approached through organocatalysis. For instance, the formation of a chiral enamine from the aldehyde and a chiral secondary amine catalyst can create a stereochemically defined environment. nih.gov Subsequent steps, potentially involving radical intermediates under photoredox conditions, can proceed with high enantioselectivity, enabling the synthesis of complex chiral molecules. nih.govsemanticscholar.org The development of such catalytic methods is crucial for producing enantioenriched α-quaternary aldehydes and ketones. unc.edu

Table of Mentioned Chemical Compounds

Oxidative Rearrangements to Related Hydroxyacetaldehydes

While direct oxidative rearrangement studies on this compound are not extensively documented, research on analogous structures, such as stilbenes, provides significant mechanistic insights. A notable transformation is the one-pot oxone-mediated and iodine-catalyzed oxidative rearrangement of stilbenes to yield 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov This reaction is particularly relevant when considering benzyloxy-protected stilbenes, which have been shown to undergo this rearrangement to produce the corresponding hydroxyacetaldehydes in moderate yields. nih.govsemanticscholar.org

Control experiments have indicated that the reaction likely proceeds through the initial formation of a 2,2-diarylacetaldehyde, which then undergoes a subsequent α-hydroxylation step. nih.gov A tentative mechanism has been proposed to explain this transformation, as detailed below.

Proposed Mechanism:

Iodohydrin Formation: Initially, sodium iodide (NaI) is oxidized by Oxone to form hypoiodous acid (HOI). This species then adds across the double bond of the stilbene (B7821643) in the presence of water to generate an iodohydrin intermediate. nih.gov

Hypervalent Iodine Intermediate: The iodohydrin is further oxidized by Oxone, leading to the formation of an unstable hypervalent iodine intermediate. nih.gov

Aryl Group Migration: This unstable intermediate undergoes a rearrangement involving the migration of one of the aryl rings. This step results in the formation of a diphenylacetaldehyde (B122555) derivative. nih.gov

α-Hydroxylation: The final step involves the oxidation of the diphenylacetaldehyde at the alpha-position to yield the 2,2-diaryl-2-hydroxyacetaldehyde product. nih.gov The exact mechanism of this final hydroxylation is still under investigation, but it is postulated that oxygen transfer from water may be involved. nih.gov

This multi-step process highlights a complex interplay of oxidation and rearrangement steps, catalyzed by an iodine species that cycles through different oxidation states.

| Reactant | Reagents | Key Intermediates | Product | Yield (%) |

| Stilbene | Oxone, NaI, H₂O/MeCN | Iodohydrin, Hypervalent Iodine Species, Diarylacetaldehyde | 2,2-Diaryl-2-hydroxyacetaldehyde | 20-55 nih.govsemanticscholar.org |

| Benzyloxy-protected Stilbene | Oxone, NaI, H₂O/MeCN | (Not isolated) | 2-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-hydroxy-2-phenylacetaldehyde | 46 nih.govsemanticscholar.org |

Electrophilic and Radical Functionalizations at Adjacent Positions

The positions alpha to the aldehyde group and the benzylic carbon bearing the phenoxy and phenyl groups are key sites for electrophilic and radical functionalizations. These reactions provide powerful methods for carbon-carbon bond formation and the introduction of new functional groups.

Modern synthetic methods have increasingly focused on radical-mediated processes for the functionalization of aldehydes at the α-position. These approaches often overcome challenges associated with traditional enolate chemistry, such as steric hindrance. nih.gov

One innovative strategy involves a radical-mediated tert-alkylation that proceeds through the formation of an electron donor-acceptor (EDA) complex. nih.govacs.org

Mechanism via EDA Complex:

Enamine Formation: The aldehyde reacts with a secondary amine (e.g., pyrrolidine) to form an enamine intermediate in situ. nih.gov

EDA Complex Formation: This electron-rich enamine then assembles with an electron-poor α-bromo sulfone to form an EDA complex. nih.gov

Radical Generation: Under photochemical conditions, a single-electron transfer (SET) occurs within the excited EDA complex, generating a radical species. nih.gov

Radical Addition and Migration: The electrophilic radical adds to the enamine, initiating a cascade of 1,4- and 1,3-functional group migrations to ultimately yield the α-alkylated aldehyde product. nih.gov

This metal-free protocol allows for the introduction of complex alkyl groups at the α-position under mild conditions. nih.gov

Another powerful approach merges photoredox catalysis with organocatalysis to achieve enantioselective α-alkylation of aldehydes. acs.orgnih.gov

Mechanism via Dual Catalysis:

Enamine Formation: A chiral imidazolidinone organocatalyst condenses with the aldehyde substrate to form a nucleophilic enamine. acs.org

Radical Generation: Concurrently, a photoredox catalyst (e.g., an iridium complex), upon excitation by light, engages in a SET with an alkylating agent precursor to generate an electrophilic radical. acs.org

Enantioselective C-C Bond Formation: The highly nucleophilic enamine combines with the electron-deficient radical in a highly enantioselective manner, forging the new carbon-carbon bond. acs.org

Catalyst Regeneration: The resulting α-amino radical is oxidized by the photocatalyst to form an iminium ion, closing the photoredox cycle. Hydrolysis of the iminium ion liberates the enantioenriched α-functionalized aldehyde and regenerates the organocatalyst. acs.org

This dual activation strategy enables the stereocontrolled formation of homobenzylic stereocenters with high fidelity. acs.orgnih.gov

| Reaction Type | Catalyst/Promoter | Key Features | Position Functionalized |

| Radical α-tert-Alkylation | Photochemical (metal-free), Pyrrolidine | Formation of an Electron Donor-Acceptor (EDA) complex; radical migration cascade. nih.govacs.org | α-carbon to aldehyde |

| Enantioselective α-Benzylation | Iridium Photoredox Catalyst & Chiral Imidazolidinone Organocatalyst | Dual catalytic cycle; enantioselective radical addition to an enamine. acs.orgnih.gov | α-carbon to aldehyde |

While less explored for this specific substrate, the benzylic C-H bond adjacent to both the phenyl ring and the benzyloxy group represents another potential site for radical functionalization. General strategies for activating such positions often involve hydrogen atom transfer (HAT) processes, which could be initiated by photogenerated radicals or other potent radical initiators. chemrxiv.org

Advanced Stereochemical Investigations and Enantiopurity Assessment of 2 Benzyloxy 2 Phenylethanal Derivatives

Diastereomer Separation Techniques for Enantiomeric Resolution

Enantiomers possess identical physical properties in an achiral environment, making their direct separation challenging. A common and effective strategy involves converting the enantiomeric pair into diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. The resulting diastereomers have distinct physical properties and can be separated using standard chromatographic techniques. chiralpedia.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of chiral compounds. For derivatives of 2-Benzyloxy-2-phenylethanal, two primary HPLC approaches are utilized: indirect and direct separation. nih.gov

The indirect method involves the derivatization of the enantiomers of a this compound derivative (e.g., the corresponding alcohol, 2-benzyloxy-2-phenylethanol) into a pair of diastereomers. These can then be separated on a conventional achiral stationary phase. chiralpedia.com

The direct method, which is more commonly used, employs a chiral stationary phase (CSP). nih.govwvu.edu These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of racemic compounds, including those with structures analogous to this compound derivatives. nih.govresearchgate.net The choice of mobile phase, which typically consists of mixtures like n-hexane and 2-propanol, is crucial for optimizing resolution. researchgate.netwiley.com The separation of racemic o,o-dialkyl-2-benzyloxycarbonyl-aminoarylmethyl-phosphonates, which share structural motifs with the target compound, has been successfully achieved using cellulose tris(3,5-dimethylphenyl carbamate) based CSPs. researchgate.net

Table 1: Exemplary Chiral Stationary Phases (CSPs) for the Resolution of Chiral Derivatives

| Chiral Stationary Phase (CSP) | Common Trade Name | Typical Mobile Phase | Compound Class Suitability |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Hexane/Isopropanol | Aromatic compounds, esters, amides |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Hexane/Ethanol | Broad range of racemates |

| Teicoplanin Macrocyclic Glycopeptide | Chirobiotic T | Normal, Polar, Reversed-Phase | Amino acids, esters, lactones |

This table is interactive and provides examples of CSPs and conditions often used for separating chiral compounds similar to this compound derivatives.

Absolute Configuration Determination Methodologies for Derivatives

Once enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is a critical next step. Several powerful techniques are available for this purpose.

Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov However, many chiral molecules, including derivatives of this compound, may be oils or difficult to crystallize on their own. nih.govnih.gov

A powerful strategy to overcome this is the formation of a co-crystal or a derivatized adduct with a molecule of known absolute configuration, which acts as a chiral auxiliary or "internal reference". nih.gov This adduct is designed to crystallize readily. During X-ray diffraction analysis of a non-centrosymmetric crystal, the phenomenon of anomalous dispersion (or resonant scattering) can be used to determine the absolute structure of the entire crystalline unit. ed.ac.ukmit.edu By knowing the configuration of the chiral auxiliary, the configuration of the target molecule can be unequivocally assigned. nih.gov While this technique was traditionally most effective for molecules containing heavy atoms (e.g., bromine or sulfur), modern diffractometers and analytical methods have made it possible to reliably determine the absolute configuration of light-atom compounds containing only carbon, hydrogen, and oxygen. mit.edumit.edu

Nuclear Magnetic Resonance (NMR) spectroscopy offers versatile, non-crystalline methods for assigning absolute configuration.

Mosher Esters: The Mosher ester analysis is a widely used NMR method for determining the absolute configuration of chiral secondary alcohols. nih.govsemanticscholar.org The alcohol derivative of this compound (2-benzyloxy-2-phenylethanol) is reacted separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric esters. nih.gov

In the preferred conformation of these Mosher esters, the substituents on the chiral center of the alcohol are arranged specifically relative to the phenyl group of the MTPA moiety. This phenyl group creates a distinct anisotropic effect, causing protons on one side of the Mosher plane to be shielded (shifted to a higher field in the ¹H NMR spectrum) and protons on the other side to be deshielded (shifted to a lower field). utoronto.ca By systematically comparing the chemical shifts of the protons in the (R)- and (S)-MTPA esters and calculating the difference (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced. nih.govlibretexts.org

Table 2: Hypothetical ¹H-NMR Data for Mosher Ester Analysis of 2-Benzyloxy-2-phenylethanol

| Proton (H) | δ in (S)-MTPA Ester (ppm) | δ in (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Group |

| CH-O | 4.85 | 4.82 | +0.03 | Right Side (Deshielded) |

| CH₂-O | 4.55 | 4.60 | -0.05 | Left Side (Shielded) |

| Phenyl | 7.30 | 7.32 | -0.02 | Left Side (Shielded) |

| Benzyl-CH₂ | 4.70 | 4.67 | +0.03 | Right Side (Deshielded) |

This interactive table illustrates the principle of Mosher's method. Positive Δδ values for a set of protons place them on one side of the Mosher plane, while negative values place them on the other, allowing for configurational assignment.

Deuterium (B1214612) NMR: Deuterium (²H) NMR provides another avenue for stereochemical analysis. One approach involves the use of chiral liquid crystals (CLCs) as solvents. When a prochiral molecule is dissolved in a CLC, the differential interaction between the chiral solvent and the molecule can break the magnetic equivalence of enantiotopic nuclei, leading to separate signals in the NMR spectrum. rsc.org For a derivative of this compound, selective deuterium labeling at enantiotopic positions could allow for their discrimination and provide stereochemical insights when analyzed in a chiral environment. rsc.orgaps.org

Isotopic Labeling Studies for Mechanistic Probes and Stereochemical Control

The introduction of isotopes, such as deuterium (²H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C), at specific positions within a molecule serves as a powerful tool for elucidating reaction mechanisms and stereochemical pathways. nih.govnih.gov

By synthesizing a derivative of this compound with an isotopic label at a strategic position, chemists can trace the fate of that atom through a chemical transformation. For example, placing a deuterium atom on the aldehyde carbon (C1) could be used to study the stereochemistry of a reduction reaction. By analyzing the position of the deuterium in the resulting alcohol product, one can determine whether the hydride reagent added to the re or si face of the carbonyl group, thus defining the stereochemical course of the reaction.

Furthermore, isotopic labeling is fundamental to the study of kinetic isotope effects (KIEs). nih.govresearchgate.net By comparing the reaction rate of an isotopically labeled molecule to that of its unlabeled counterpart, researchers can determine if the bond to the labeled atom is broken in the rate-determining step of the reaction, providing crucial mechanistic details. nih.gov

Table 3: Applications of Isotopic Labeling in Studying this compound Reactions

| Isotope | Labeling Position | Potential Application |

| ²H (Deuterium) | Aldehyde C-H | Study stereochemistry of nucleophilic addition; Kinetic Isotope Effect (KIE) studies. |

| ²H (Deuterium) | Benzylic C-H | Probe for reactions involving the benzylic position; study of rearrangement mechanisms. |

| ¹³C | Carbonyl Carbon | Trace the carbonyl group in rearrangement or fragmentation reactions using ¹³C NMR. |

| ¹⁴C | Phenyl or Benzyl (B1604629) Ring | Used in radiolabeling studies to follow the molecule's path in complex systems. |

This table outlines how different isotopic labels can be strategically placed on the this compound scaffold to investigate various aspects of its reactivity.

Strategic Applications of 2 Benzyloxy 2 Phenylethanal in Complex Organic Synthesis

Precursor to Chiral Pharmaceutical and Bioactive Intermediates

The inherent chirality and functional handles of 2-benzyloxy-2-phenylethanal make it a valuable starting material for intermediates that form the core of various biologically active molecules.

The benzomorphan (B1203429) framework is a crucial scaffold in medicinal chemistry, particularly for the development of analgesics and sigma receptor ligands. The synthesis of optically active benzomorphan derivatives can leverage this compound as a key chiral precursor. A plausible synthetic strategy involves utilizing the aldehyde in a key cyclization step to construct the fused ring system.

For instance, a Grewe-type cyclization or a variation thereof can be employed. The synthesis would commence with the coupling of a suitably substituted benzylamine (B48309) or benzyl (B1604629) cyanide derivative to a precursor derived from this compound. The aldehyde functionality allows for the formation of the critical C4a-C8 bond through an intramolecular cyclization onto the aromatic ring, establishing the core bicyclic structure of the benzomorphan. The stereocenter at the α-position of the aldehyde plays a critical role in directing the stereochemical outcome of the final skeleton. Research into N-substituted 6,7-benzomorphan compounds has highlighted that the stereochemistry of the N-substituent, which can be derived from precursors like this compound, significantly influences the binding affinity and functional activity at opioid receptors. For example, studies have shown that the (S)-configuration at the N-substituent corresponding to the aldehyde's backbone can lead to a more favorable binding profile at both mu (μ) and delta (δ) opioid receptors.

N-Substituted phenylethan-1-amines and their corresponding amino alcohols are prevalent motifs in a wide array of pharmaceuticals and chiral catalysts. This compound is an ideal starting material for the asymmetric synthesis of these compounds through reductive amination. nih.govbeilstein-journals.org This one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is subsequently reduced in situ by a hydride reagent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

This methodology provides a direct and efficient route to a variety of 2-(benzyloxy)-N-substituted-2-phenylethan-1-amines. The reaction is highly versatile, accommodating a wide range of amines and affording the products in good to excellent yields. researchgate.netnih.gov The resulting chiral amino alcohol derivatives are valuable intermediates themselves, often used in the synthesis of more complex molecules. The benzyloxy group can be readily removed via hydrogenolysis to reveal a free hydroxyl group if desired.

Table 1: Reductive Amination of Aldehydes to Synthesize N-Substituted Amines This table presents representative yields for reductive amination reactions, a process directly applicable to this compound for the synthesis of N-substituted phenylethan-1-amines.

| Amine Substrate | Reducing Agent | Solvent | Yield (%) |

| Benzylamine | Sodium Triacetoxyborohydride | Dichloromethane (B109758) | 95% |

| Aniline | Sodium Triacetoxyborohydride | Dichloromethane | 77% |

| Various Primary Amines | Not Specified | DME | 50-80% |

| Heteroarylmethylamines | Not Specified | DME | 60-74% |

Building Block for Diverse Heterocyclic Scaffolds

The electrophilic nature of the aldehyde and the stereodirecting influence of the α-benzyloxy group enable the use of this compound in the construction of various heterocyclic ring systems.

Azetidinones, commonly known as β-lactams, are the core structural component of the most important classes of antibiotics, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam chemistry. wikipedia.orgorganicreactions.org this compound can serve as a precursor to the ketene component required for this transformation.

The synthetic sequence involves the oxidation of the aldehyde to its corresponding carboxylic acid, 2-benzyloxy-2-phenylacetic acid. This acid is then converted to the acyl chloride, 2-(benzyloxy)acetyl chloride. In the presence of a tertiary amine base like triethylamine, the acyl chloride eliminates hydrogen chloride to generate a highly reactive benzyloxyketene in situ. This ketene then undergoes a cycloaddition reaction with a pre-formed imine to yield the desired 3-benzyloxy-substituted β-lactam. nih.govsciforum.net The stereochemistry of the final product is often controlled by the substituents on the imine and the reaction conditions, with both cis and trans isomers being accessible. organicreactions.orgsciforum.net This method provides a powerful tool for creating structurally diverse and stereochemically complex β-lactams. organic-chemistry.org

The tetrahydrofuran (B95107) (THF) ring is a ubiquitous feature in many natural products with significant biological activity. The synthesis of substituted THFs with high stereocontrol is a key objective in organic synthesis. Chiral α-benzyloxy aldehydes, such as this compound, are excellent substrates for diastereoselective cyclization reactions to form these systems. nih.govorganic-chemistry.org

One powerful strategy is the Tandem Mukaiyama Aldol-Lactonization (TMAL) process, followed by a Mead reductive cyclization. nih.gov In this sequence, the α-benzyloxy aldehyde reacts with a ketene silyl (B83357) acetal (B89532) to form a β-lactone intermediate, with the stereochemistry directed by the existing chiral center. This lactone is then converted into a keto-lactone, which undergoes a highly diastereoselective reductive cyclization upon treatment with a Lewis acid and a silane (B1218182) reducing agent to form the tetrahydrofuran ring. nih.gov The α-benzyloxy group is instrumental in controlling the stereochemical outcome of both the initial aldol (B89426) reaction and the final cyclization. nih.gov Other methods, such as intramolecular iodo-aldol cyclizations and reactions with specific γ-halocarbanions, also effectively utilize chiral aldehydes to produce highly substituted tetrahydrofurans diastereoselectively. organic-chemistry.orgsemanticscholar.orgfigshare.com

Chromene derivatives constitute a class of oxygen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Organocatalytic domino reactions provide an efficient and atom-economical approach to synthesizing complex chromene scaffolds. researchgate.net

This compound can be employed in such a sequence, for example, through a domino oxa-Michael/aldol condensation. In a typical reaction, a substituted phenol (B47542) (e.g., salicylaldehyde (B1680747) derivative) is reacted with an α,β-unsaturated aldehyde in the presence of a chiral amine organocatalyst. researchgate.netmsu.edu By analogy, this compound could react with a suitable phenolic partner containing a nucleophilic site (such as a resorcinol (B1680541) derivative) and an α,β-unsaturated component. The reaction, catalyzed by a chiral secondary amine, would proceed through an initial oxa-Michael addition of the phenol to the activated unsaturated system, followed by an intramolecular aldol condensation involving the aldehyde group of this compound to close the pyran ring, thereby forming the functionalized chromene skeleton. The stereocenters of the final product would be controlled by the chiral catalyst and the inherent chirality of the aldehyde starting material.

Role in the Synthesis of Complex Polyhydroxylated Compounds and Branched Chain Structures

There is currently a lack of specific published research that details the application of this compound as a key building block in the stereoselective synthesis of complex polyhydroxylated compounds, such as intricate carbohydrates or polyketide natural products. Similarly, its role in the construction of complex branched-chain architectures has not been specifically elaborated upon in available scientific literature.

General methodologies for the synthesis of polyhydroxylated and branched-chain structures often involve the use of chiral aldehydes in reactions like aldol additions, allylation, or glycosylation. In principle, an aldehyde such as this compound, possessing a chiral center at the α-position, could serve as a stereodirecting electrophile in such transformations. The bulky benzyloxy and phenyl groups would be expected to exert significant steric influence on the facial selectivity of nucleophilic attack, potentially leading to high diastereoselectivity in the formation of new stereocenters. However, specific examples and detailed studies employing this particular aldehyde for these purposes are not documented.

Generation of Quaternary Carbon Stereogenic Centers in Advanced Syntheses

The construction of quaternary carbon stereogenic centers—carbon atoms bonded to four different carbon substituents—is a significant challenge in organic synthesis. Chiral aldehydes can be utilized as electrophiles in reactions designed to create such centers. The reaction of a suitable nucleophile with an α,α-disubstituted aldehyde can, in principle, lead to the formation of a quaternary carbon.

In the context of this compound, its α-carbon is substituted with a benzyloxy group, a phenyl group, and a hydrogen atom. To generate a quaternary carbon at this position, a reaction would need to involve the substitution of the aldehydic hydrogen. More plausibly, the aldehyde could react with a nucleophile that ultimately becomes part of a new quaternary center adjacent to the original aldehyde carbon. For instance, a conjugate addition to an α,β-unsaturated derivative of this compound could potentially lead to a product with a quaternary stereocenter.

Despite these theoretical possibilities, a thorough review of the scientific literature did not yield specific examples or dedicated studies on the use of this compound for the express purpose of generating quaternary carbon stereogenic centers in advanced synthetic contexts. The development of methodologies for the asymmetric synthesis of quaternary carbons is an active area of research, and while various chiral auxiliaries and catalysts are employed, the specific contribution of this compound remains uncharacterized.

Theoretical and Computational Studies on 2 Benzyloxy 2 Phenylethanal and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the reactivity of organic molecules. For 2-Benzyloxy-2-phenylethanal, DFT calculations can provide valuable insights into its ground-state properties and its behavior in chemical reactions. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

A primary application of DFT in this context is the optimization of the molecular geometry to find the lowest energy conformation. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true minimum on the potential energy surface and provide thermodynamic data such as enthalpy and Gibbs free energy.

Furthermore, DFT allows for the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how this compound will interact with other reagents.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and a positive potential around the aldehydic proton.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis, provides further detail on the electronic environment of each atom. This information is critical for understanding the molecule's polarity and the nature of its chemical bonds.

| Calculated Parameter | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Mulliken Charge on Carbonyl Carbon | +0.45 e |

| Mulliken Charge on Carbonyl Oxygen | -0.50 e |

Molecular Dynamics and Conformational Analysis of Reaction Intermediates

The reactivity and stereoselectivity of this compound are intrinsically linked to its three-dimensional structure and the conformations of its reaction intermediates. Molecular Dynamics (MD) simulations and systematic conformational analysis are powerful computational techniques to explore the conformational landscape of this flexible molecule.

Due to the presence of several single bonds, this compound can adopt numerous conformations. Identifying the low-energy conformers is crucial, as they are the most likely to be populated at a given temperature and to participate in chemical reactions. Conformational searches can be performed using molecular mechanics force fields, followed by higher-level DFT calculations to refine the energies of the identified conformers.

MD simulations can provide a more dynamic picture of the conformational behavior of this compound and its reaction intermediates over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the energy barriers between them. This is particularly important for understanding the pre-organization of the molecule before a reaction and the conformational changes that occur during the formation of intermediates.

The key dihedral angles to consider in the conformational analysis of this compound include the C-C-O-C angle of the benzyloxy group and the C-C-C-O angle involving the carbonyl group. The relative orientation of the bulky phenyl and benzyloxy groups will significantly influence the accessibility of the carbonyl carbon to incoming nucleophiles.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (O-C-C-Ph) |

|---|---|---|---|

| A | 0.00 | 178° | -65° |

| B | 0.85 | 65° | 175° |

| C | 1.50 | -70° | -60° |

Mechanistic Insights from In Silico Modeling of Stereoselective Transformations

In silico modeling is an indispensable tool for elucidating the mechanisms of stereoselective reactions involving chiral molecules like this compound. By calculating the energies of transition states, computational chemistry can provide a quantitative understanding of the factors that control the stereochemical outcome of a reaction.

For nucleophilic additions to the carbonyl group of this compound, the facial selectivity of the attack is governed by the steric and electronic properties of the substituents on the alpha-carbon. The Felkin-Anh and Cornforth models provide qualitative predictions for the stereochemical outcome of such reactions in α-chiral aldehydes. Computational modeling can test the applicability of these models and provide more detailed insights.

DFT calculations can be used to locate the transition state structures for the formation of different stereoisomeric products. The calculated activation energies for these competing pathways can then be used to predict the major stereoisomer. A lower activation energy corresponds to a faster reaction rate and, therefore, the predominant product.

For example, in the addition of a Grignard reagent to this compound, two diastereomeric products can be formed. By modeling the transition states for the attack of the nucleophile from the two different faces of the carbonyl group, the diastereomeric excess can be predicted. These calculations can take into account the coordination of the Grignard reagent to the carbonyl oxygen and the benzyloxy group, which can significantly influence the stereoselectivity.

The distortion/interaction model, which analyzes the energies required to distort the reactants into their transition state geometries and the interaction energies between the distorted fragments, can provide further insights into the origins of stereoselectivity. This analysis can reveal whether the stereochemical outcome is controlled by steric hindrance, electronic effects, or a combination of both.

The insights gained from in silico modeling can be used to rationalize experimentally observed stereoselectivities and to design new catalysts or reaction conditions to improve the stereochemical control in transformations of this compound and related compounds.

| Stereoisomeric Product | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| (R,R)-Diastereomer | 12.5 | Minor |

| (S,R)-Diastereomer | 10.2 | Major |

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 2-Benzyloxy-2-phenylethanal, and how can protecting groups influence reaction efficiency? A: A common approach involves benzyl protection of hydroxyl groups during aldehyde synthesis. For example, benzyl ethers are stable under basic conditions and can be introduced using benzyl bromide or chloride in the presence of a base like NaH. Evidence from benzyloxy-containing syntheses (e.g., boronic acid derivatives in ) suggests that anhydrous THF is a suitable solvent for such reactions. Critical considerations include:

- Protecting group stability : Benzyl groups resist oxidation, making them ideal for aldehyde synthesis .

- Deprotection : Catalytic hydrogenation (e.g., Pd/C, H₂) is typically used to remove benzyl groups post-synthesis. Premature deprotection must be avoided by controlling reaction pH and temperature.

Advanced Synthesis

Q: How can competing side reactions (e.g., over-oxidation) be minimized during the synthesis of this compound? A: Over-oxidation to carboxylic acids can occur if harsh oxidizing agents (e.g., KMnO₄) are used. Mitigation strategies include:

- Selective oxidation : Use milder agents like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO) to halt at the aldehyde stage .

- Temperature control : Maintain reactions at 0–5°C to slow undesired pathways. Evidence from benzofuran syntheses ( ) highlights the use of low temperatures to stabilize intermediates.

Basic Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A: Key methods include:

- NMR : ¹H NMR should show a singlet for the aldehyde proton (~9.8 ppm) and splitting patterns consistent with benzyloxy and phenyl groups. ¹³C NMR confirms the aldehyde carbon (~190 ppm) .

- IR : A strong C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) are diagnostic.

- Mass spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Characterization

Q: How should researchers address discrepancies in NMR data, such as unexpected splitting in benzyloxy proton signals? A: Contradictions may arise from conformational dynamics or impurities. Solutions include:

- Variable-temperature NMR : To assess rotational barriers in the benzyloxy group.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign coupling pathways .

- Purification : Re-crystallization or column chromatography (as in ) removes impurities that distort spectra.

Safety & Handling

Q: What PPE and engineering controls are essential when handling this compound? A: Despite limited toxicity data, general protocols for aldehydes apply:

- PPE : Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards) .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill management : Neutralize with sodium bisulfite and absorb with inert material .

Advanced Safety

Q: How should exposure limits be determined for this compound if no occupational standards exist? A: Apply ALARA (As Low As Reasonably Achievable) principles:

- Air monitoring : Use gas chromatography to quantify airborne levels.

- Biological monitoring : Check urinary metabolites (e.g., hippuric acid for benzyl derivatives) .

- Benchmarking : Compare with structurally similar aldehydes (e.g., benzaldehyde) for provisional limits.

Research Applications

Q: How can this compound serve as an intermediate in natural product synthesis? A: Its aldehyde and benzyloxy groups enable diverse transformations:

- Benzofuran synthesis : As in , benzyloxy-protected intermediates undergo cyclization with phenols to form heterocycles.

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., ) can extend the aromatic system.

Data Analysis

Q: What computational methods help distinguish reaction mechanisms in this compound synthesis? A:

- DFT calculations : Model transition states to compare energy barriers for competing pathways (e.g., oxidation vs. elimination).

- Kinetic isotope effects : Deuterium labeling of the aldehyde group tests for rate-determining steps .

Contradiction Resolution

Q: How can researchers resolve contradictions in catalytic efficiency when synthesizing this compound? A: Systematic approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.